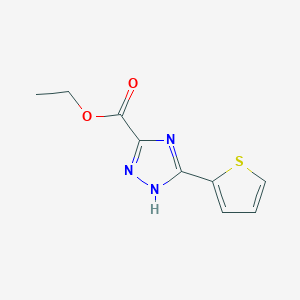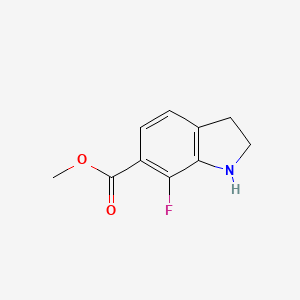
Ethyl 2-(2-fluorophenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2-fluorophenyl)acrylate is an organic compound with the molecular formula C11H11FO2 It is an ester derivative of acrylic acid, where the ethyl group is attached to the carboxylate moiety, and the 2-fluorophenyl group is attached to the acrylate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-fluorophenyl)acrylate can be synthesized through several methods. One common approach involves the esterification of 2-(2-fluorophenyl)acrylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the Heck reaction, where 2-fluorobenzene and ethyl acrylate are coupled in the presence of a palladium catalyst and a base. This reaction is performed under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants and catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(2-fluorophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(2-fluorophenyl)acrylic acid or 2-(2-fluorophenyl)acetone.
Reduction: Formation of 2-(2-fluorophenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-(2-fluorophenyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty polymers and coatings due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of ethyl 2-(2-fluorophenyl)acrylate depends on its specific application. In chemical reactions, the compound acts as a reactive intermediate, participating in various transformations through its ester and fluorophenyl groups. In biological systems, its mechanism of action would be determined by the specific molecular targets it interacts with, such as enzymes or receptors.
Comparación Con Compuestos Similares
Ethyl 2-(2-fluorophenyl)acrylate can be compared with other similar compounds, such as:
Ethyl acrylate: Lacks the fluorophenyl group, making it less reactive in certain substitution reactions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its reactivity and solubility.
2-(2-Fluorophenyl)acrylic acid: The carboxylic acid form, which has different reactivity and solubility properties compared to the ester form.
This compound is unique due to the presence of both the fluorophenyl and acrylate moieties, which confer distinct chemical and physical properties that can be exploited in various applications.
Propiedades
IUPAC Name |
ethyl 2-(2-fluorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c1-3-14-11(13)8(2)9-6-4-5-7-10(9)12/h4-7H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFHNBIGYPJUBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)C1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13678055.png)
![8-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine](/img/structure/B13678060.png)



![Methyl 5,6-difluoro-1H-benzo[D]imidazole-2-carboxylate](/img/structure/B13678090.png)
![9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline](/img/structure/B13678092.png)


![6-Methoxybenzo[b]thiophen-2-amine](/img/structure/B13678108.png)
